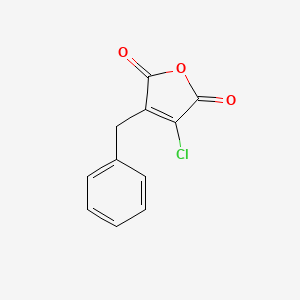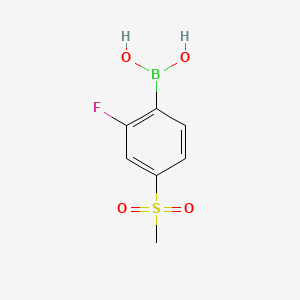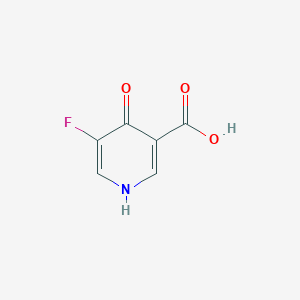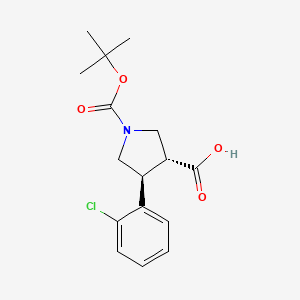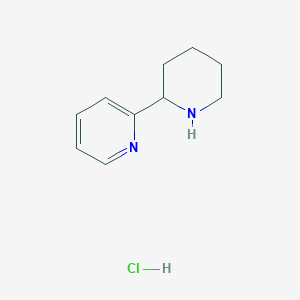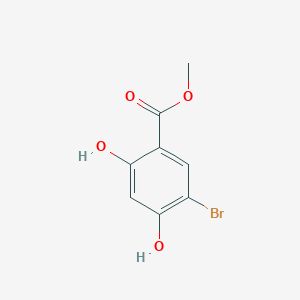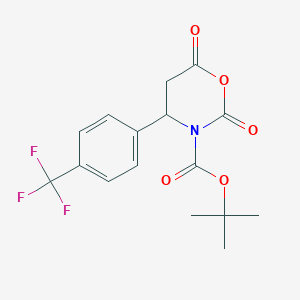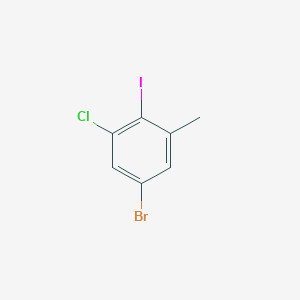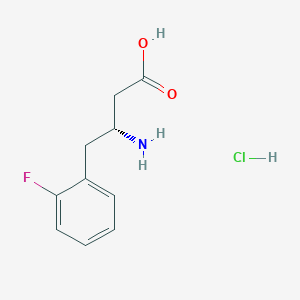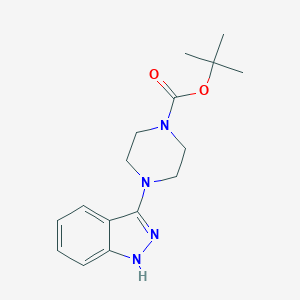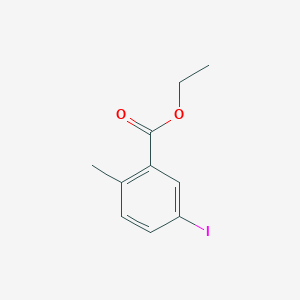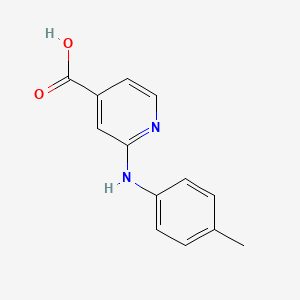
2-(4-甲苯胺)-异烟酸
描述
科学研究应用
荧光探测和配位化学
- 合成和发光特性:一项研究重点关注了银(I)二聚体与异烟酸的合成,突出了其强大的螯合能力及其在构建多维金属有机配位网络中的潜力。所得配位配合物表现出优异的荧光特性,表明在荧光探测和研究膜中的微秒扩散和动力学方面有应用 (袁和刘,2005)。
抗结核活性
- 药理学研究:另一条研究途径探索了异烟酸异烟肼衍生的曼尼希碱的合成和抗结核活性。这项工作旨在克服异烟肼传统治疗用途的耐药性问题,证明了该化合物在开发新抗结核药物中的巨大潜力 (侯赛因、阿布勒-法德尔和侯赛因,2005)。
催化和环境应用
- 电催化 CO2 还原:研究证明了异烟酸在电催化合成中的应用,采用镍配合物催化还原 CO2。该研究提出了 CO2 电催化还原产物在异烟酸合成中的双重作用,突显了 CO2 利用和合成有价值化合物的创新方法 (Khoshro、Zare、Jafari 和 Gorji,2015)。
生物催化
- 酶促生物转化:使用诺卡氏菌 NHB-2 腈水解酶将 4-氰基吡啶生物转化为异烟酸展示了一种对化学合成工艺更环保的替代方法。这种生物催化过程提供了一种快速有效的方法来生产异烟酸,突出了可持续工业生产的潜力 (Sharma、Sharma 和 Bhalla,2012)。
作用机制
Target of Action
It is related to isoniazid, a frontline drug used in the treatment of tuberculosis . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, a related compound, is a prodrug that must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Biochemical Pathways
Isoniazid, a related compound, is known to inhibit mycolic acid biosynthesis . The catalase peroxidase KatG activates isoniazid to form a hypothetical isonicotinoyl anion or radical .
Pharmacokinetics
Isoniazid was measured in blood, and the metabolites were determined in urine .
Result of Action
Isoniazid, a related compound, is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
The solubility of isonicotinic acid, a related compound, in various solvents has been studied, which could potentially influence its action and stability .
生化分析
Biochemical Properties
2-(4-Toluidino)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 2-(4-Toluidino)isonicotinic acid is with enzymes involved in oxidative stress responses. It has been observed to modulate the activity of catalase and superoxide dismutase, enzymes that are crucial for mitigating oxidative damage in cells . Additionally, 2-(4-Toluidino)isonicotinic acid can bind to certain proteins, altering their conformation and affecting their biological activity. These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 2-(4-Toluidino)isonicotinic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(4-Toluidino)isonicotinic acid can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, it has been found to enhance the expression of genes involved in antioxidant defense, thereby protecting cells from oxidative stress. The impact of 2-(4-Toluidino)isonicotinic acid on cellular metabolism includes the modulation of glucose uptake and utilization, which can affect overall cellular energy balance.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Toluidino)isonicotinic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, 2-(4-Toluidino)isonicotinic acid can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, 2-(4-Toluidino)isonicotinic acid has been shown to influence gene expression by interacting with transcription factors and modulating their activity. These molecular interactions underpin the compound’s ability to regulate various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Toluidino)isonicotinic acid have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. It has been observed that 2-(4-Toluidino)isonicotinic acid remains stable under standard laboratory conditions for extended periods . Over time, the compound may undergo gradual degradation, leading to a reduction in its biological activity. Long-term studies have shown that prolonged exposure to 2-(4-Toluidino)isonicotinic acid can result in sustained activation of antioxidant pathways, providing continuous protection against oxidative stress.
Dosage Effects in Animal Models
The effects of 2-(4-Toluidino)isonicotinic acid vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, 2-(4-Toluidino)isonicotinic acid can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing toxicity. These findings underscore the importance of dosage optimization in the application of 2-(4-Toluidino)isonicotinic acid in therapeutic settings.
Metabolic Pathways
2-(4-Toluidino)isonicotinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by this compound is the oxidative stress response pathway . By modulating the activity of enzymes such as catalase and superoxide dismutase, 2-(4-Toluidino)isonicotinic acid enhances the cellular capacity to neutralize reactive oxygen species. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and antioxidant defense. These interactions highlight the compound’s role in maintaining cellular redox balance.
Transport and Distribution
The transport and distribution of 2-(4-Toluidino)isonicotinic acid within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes through specific transporters and binding proteins . Once inside the cell, 2-(4-Toluidino)isonicotinic acid can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects. The distribution of 2-(4-Toluidino)isonicotinic acid within tissues is influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-(4-Toluidino)isonicotinic acid is an important determinant of its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria . Within these compartments, 2-(4-Toluidino)isonicotinic acid can interact with various biomolecules, influencing their activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular locations, ensuring its proper distribution and activity within the cell.
属性
IUPAC Name |
2-(4-methylanilino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-2-4-11(5-3-9)15-12-8-10(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXNMWPGEVDWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


